

Known Mechanisms & Binding Interactions

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Compound Focus: Frentizole

CAS No.: 26130-02-9

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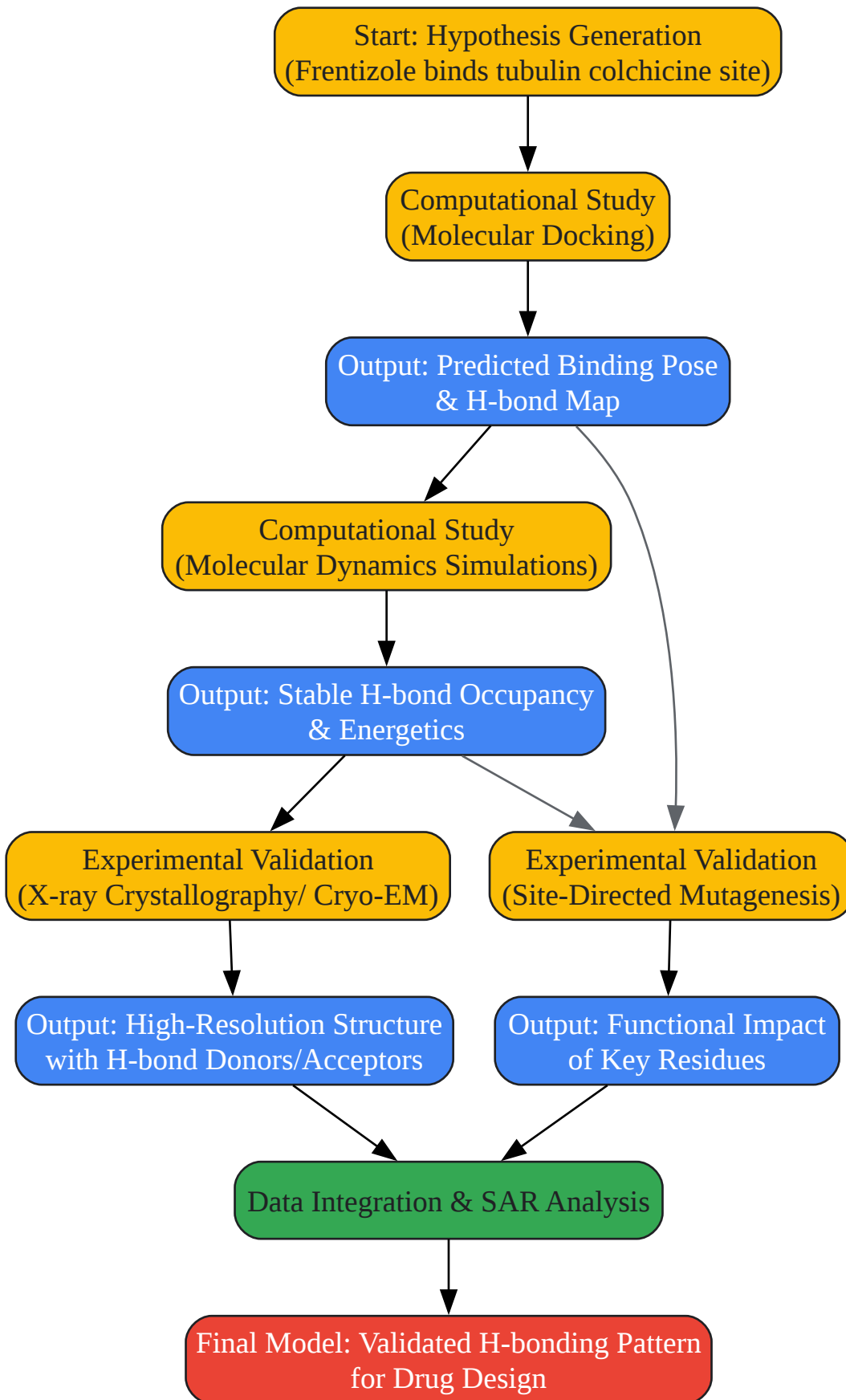
Frentizole exhibits antimetabolic activity by binding to the **colchicine site on tubulin**, a target for anticancer drugs. Binding at this site involves interactions with specific sub-pockets [1].

The table below summarizes the key mechanistic and structural information available for **frentizole**:

Property	Description	Experimental Evidence/Notes
Primary Biological Target	Tubulin, at the colchicine binding site [1]	Inhibits microtubule formation, arrests cell cycle at G2/M phase.
Binding Sub-pocket	Predominantly the AC subpockets of the colchicine site [1]	Suggested by structural similarity to other AC-binding ligands like nocodazole.
Key Binding Interactions	Hydrogen bonding and hydrophobic contacts [1]	Docking studies suggest it binds in different modes; specific H-bond donors/acceptors not detailed.
Quantitative Cytotoxicity (IC₅₀)	31 μ M (CHO-K1 cells, MTT assay) and 46 μ M (CHO-K1 cells, LDH assay) [2]	Indicates direct cellular toxicity at these concentrations.

Proposed Workflow for Characterizing Hydrogen Bonds

To definitively characterize **frentizole**'s hydrogen bonding patterns, an integrated experimental and computational approach is required. The workflow below outlines the key steps:



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*Integrated workflow to characterize **frentizole**-tubulin hydrogen bonding.*

Step 1: Computational Docking and Dynamics

- **Molecular Docking:** Perform docking simulations to predict **frentizole**'s binding pose within the tubulin colchicine site, identifying potential hydrogen bonds between the ligand and key amino acid residues (e.g., Asn, Gln, Lys) [1].
- **Molecular Dynamics (MD) Simulations:** Run MD simulations to assess the stability of predicted hydrogen bonds over time and calculate their free energy contribution using methods like MM/GBSA [1].

Step 2: Experimental Structure Determination

- **X-ray Crystallography or Cryo-Electron Microscopy (Cryo-EM):** Solve the high-resolution 3D structure of the **frentizole**- $\alpha\beta$ -tubulin complex. This directly visualizes hydrogen bonding patterns by identifying atoms in close proximity and suitable geometry [1].

Step 3: Functional Validation

- **Site-Directed Mutagenesis:** Mutate key tubulin residues identified as hydrogen bond partners (e.g., converting Asn to Ala). A significant decrease in **frentizole**'s potency in anti-proliferation or tubulin polymerization assays would confirm the functional importance of that specific hydrogen bond [1].

Key Residues & Design Implications

While specific residues for **frentizole** are not mapped, the colchicine site is known to contain potential hydrogen bond donors and acceptors like **Cys β 241**, **Asn β 258**, **Met β 259**, and **Val α 318** [1].

- **Benzothiazole Core:** The nitrogen and sulfur atoms in the thiazole ring are key participants in hydrogen bonding and other non-covalent interactions with biological targets [3].
- **Strategic Modification:** Introducing electron-withdrawing groups (e.g., fluorine) at the C-5 position or a methoxy group at the C-6 position of the benzothiazole ring can enhance binding affinity, potency, and metabolic stability [3]. This strategy could be used to optimize hydrogen bonding interactions.

How to Proceed Further

The search results indicate that atomic-level structural data for the **frentizole**-tubulin complex is not yet publicly available. To advance your research:

- **Conduct Molecular Modeling:** Use the crystal structure of tubulin (e.g., PDB ID 1SA0) to perform your own docking studies as a starting hypothesis.
- **Consult Specialized Databases:** Search structural biology databases like the Protein Data Bank (PDB) for any newly released structures containing **frentizole**.
- **Focus on Analogues:** Study the structures of tubulin bound to other colchicine-site ligands (e.g., nocodazole) to infer potential conserved hydrogen bonding patterns.

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References

1. Frentizole, a Nontoxic Immunosuppressive Drug, and Its ... [pmc.ncbi.nlm.nih.gov]
2. Frentizole | A β -ABAD Inhibitor [medchemexpress.com]
3. Benzothiazole-Based Therapeutics: FDA Insights and ... [mdpi.com]

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